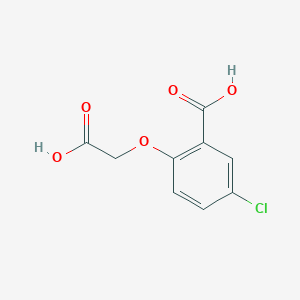

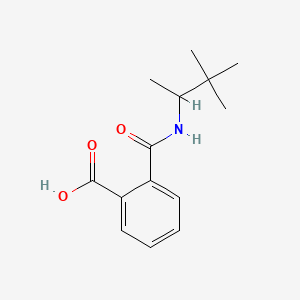

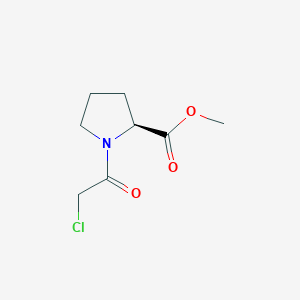

Methyl (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate

Vue d'ensemble

Description

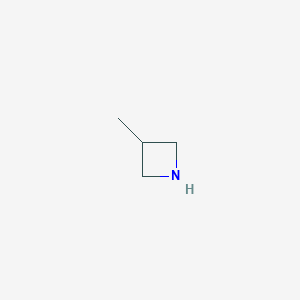

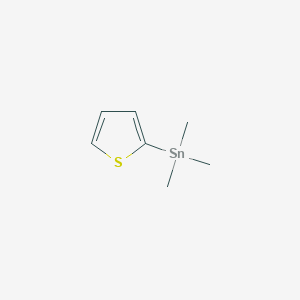

Methyl (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate, also known as MCP-2, is a chemical compound that has been studied for its potential applications in scientific research. MCP-2 is a member of the pyrrolidine family of compounds, and is characterized by a five-membered ring structure with two nitrogen atoms and two carbon atoms. MCP-2 is a chiral compound, meaning it has two non-superimposable mirror image forms, and is classified as a 2S-enantiomer. The enantiomeric form of MCP-2 is important for its potential applications in medicinal chemistry.

Applications De Recherche Scientifique

Enantiopure Coordination Partner for Cations

Methyl (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate and its derivatives serve as enantiopure coordination partners for cations, with the ability to determine absolute structure despite minor resonant scattering. This determination is facilitated by a combination of diffraction, CD spectroscopy, and theoretical calculations (Ai Wang & U. Englert, 2019).

Antimicrobial Activity

A series of polysubstituted methyl pyrrolidine-2-carboxylate derivatives exhibit significant antimicrobial activity. These derivatives were synthesized through cyclization reactions, showing especially interesting antibacterial activity against certain bacterial strains, including A. baumannii and M. tuberculosis H37Rv (Yahya Nural et al., 2018).

Supramolecular Synthon for Crystal Engineering

Pyrrolidine-2-carboxylate derivatives have been identified as robust supramolecular synthons useful in the self-assembly for crystal engineering. This utility stems from the ability to form hexagonal and grid supramolecular structures through self-assembly processes, demonstrating the potential for creating novel materials (Zhenming Yin & Zucheng Li, 2006).

Synthesis of Functional Heterocycles

The compound facilitates the synthesis of 2,3-disubstituted pyrrolidines and piperidines through a mild procedure based on oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method enables the introduction of various substituents, paving the way for the creation of molecules with potential applications in natural product synthesis and drug development (A. Boto et al., 2001).

Influenza Neuraminidase Inhibitors

Methyl pyrrolidine-2-carboxylate derivatives have been utilized in the design and synthesis of potent inhibitors for influenza neuraminidase, showcasing the compound's role in the development of antiviral agents. The synthesis approach was optimized to enhance interaction with the enzyme's active site, demonstrating the compound's relevance in medicinal chemistry (G. T. Wang et al., 2001).

Propriétés

IUPAC Name |

methyl (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c1-13-8(12)6-3-2-4-10(6)7(11)5-9/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUKRFPRBNDTQF-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.